molecular formula C9H9IN2O2 B14811019 3-Cyclopropoxy-4-iodopicolinamide

3-Cyclopropoxy-4-iodopicolinamide

Cat. No.: B14811019
M. Wt: 304.08 g/mol
InChI Key: PXIYBBSCCCOZAO-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-iodopicolinamide is a chemical compound with the molecular formula C9H9IN2O2 It is known for its unique structure, which includes a cyclopropoxy group and an iodine atom attached to a picolinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-iodopicolinamide typically involves the iodination of a picolinamide derivative followed by the introduction of a cyclopropoxy group. One common method includes the reaction of 4-iodopicolinamide with cyclopropyl alcohol in the presence of a suitable base and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-iodopicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3).

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

3-Cyclopropoxy-4-iodopicolinamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-iodopicolinamide involves its interaction with specific molecular targets. The cyclopropoxy group and iodine atom can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-3-iodopicolinamide: Similar in structure but with different positioning of the cyclopropoxy and iodine groups.

    3-Cyclopropoxy-4-bromopicolinamide: Contains a bromine atom instead of iodine.

    3-Cyclopropoxy-4-chloropicolinamide: Contains a chlorine atom instead of iodine.

Uniqueness

3-Cyclopropoxy-4-iodopicolinamide is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct reactivity and binding properties. This makes it a valuable compound for specific synthetic and research applications where these functional groups are advantageous.

Properties

Molecular Formula

C9H9IN2O2

Molecular Weight

304.08 g/mol

IUPAC Name

3-cyclopropyloxy-4-iodopyridine-2-carboxamide

InChI

InChI=1S/C9H9IN2O2/c10-6-3-4-12-7(9(11)13)8(6)14-5-1-2-5/h3-5H,1-2H2,(H2,11,13)

InChI Key

PXIYBBSCCCOZAO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2C(=O)N)I

Origin of Product

United States

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